Welcome to the BenchChem Online Store!
molecular formula C15H20N4O2 B8148044 Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate

Cat. No. B8148044
M. Wt: 288.34 g/mol
InChI Key: IWODEEFCAGQFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08273737B2

Procedure details

A mixture of the 5-bromopyridine-2-carbonitrile (0.957 g, 5.23 mmol), tert-butyl piperazine-1-carboxylate (1.36 g, 7.32 mmol), cesium carbonate (3.41 g, 10.5 mmol), racemic N,N′-dimethylcyclohexane-1,2-diamine (0.074 g, 0.52 mmol), and copper(I) iodide (0.010 mg, 0.052 mmol) was stirred with 13.1 mL of 1-methylpyrrolidin-2-one and purged with a stream of nitrogen. The reaction was heated to 120° C. for 8 hours. The mixture was diluted with dichloromethane (20 mL) and washed with water (3×20 mL). The organic layer was dried over sodium sulfate, filtered, concentrated, and subjected to purified by silica gel chromatography eluting with 0-50% EtOAc in hexanes. Collection of product containing fractions and removal of solvent yielded to yield tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate.
Quantity
0.957 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
0.074 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0.01 mg
Type
catalyst
Reaction Step One
Quantity
13.1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[N:10]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[Cs+].[Cs+].CNC1CCCCC1NC>[Cu]I.CN1CCCC1=O>[C:8]([C:5]1[N:6]=[CH:7][C:2]([N:13]2[CH2:12][CH2:11][N:10]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]2)=[CH:3][CH:4]=1)#[N:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.957 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#N
Name
Quantity
1.36 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
cesium carbonate
Quantity
3.41 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.074 g
Type
reactant
Smiles
CNC1C(CCCC1)NC
Name
copper(I) iodide
Quantity
0.01 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
13.1 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with a stream of nitrogen
ADDITION
Type
ADDITION
Details
The mixture was diluted with dichloromethane (20 mL)
WASH
Type
WASH
Details
washed with water (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-50% EtOAc in hexanes
CUSTOM
Type
CUSTOM
Details
Collection of product
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
fractions and removal of solvent
CUSTOM
Type
CUSTOM
Details
yielded

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=N1)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.